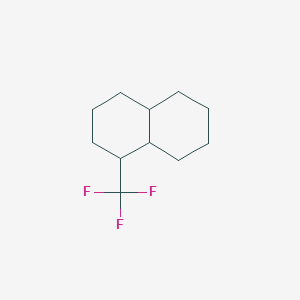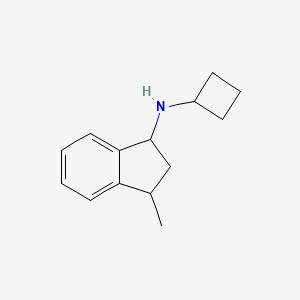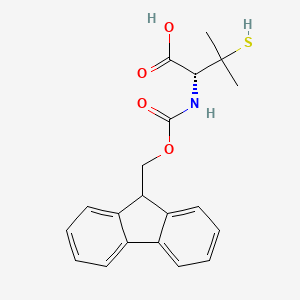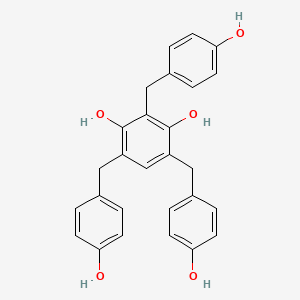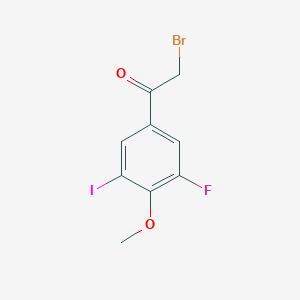
3-Fluoro-5-iodo-4-methoxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodo-4-methoxyphenacyl bromide is an organic compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and bromide functional groups attached to a phenacyl structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methoxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3-Fluoro-5-iodo-4-methoxyacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-iodo-4-methoxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the phenacyl structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenacyl derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodo-4-methoxyphenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodo-4-methoxyphenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromide group acts as a leaving group, facilitating substitution reactions. The methoxy and fluoro groups influence the reactivity and stability of the compound, while the iodine atom can participate in halogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenacyl bromide
- 5-Iodo-4-methoxyphenacyl bromide
- 3-Fluoro-5-iodoacetophenone
Uniqueness
3-Fluoro-5-iodo-4-methoxyphenacyl bromide is unique due to the combination of fluorine, iodine, methoxy, and bromide functional groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H7BrFIO2 |
|---|---|
Molekulargewicht |
372.96 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-5-iodo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrFIO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MJRNNYWWQFSDAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)


![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
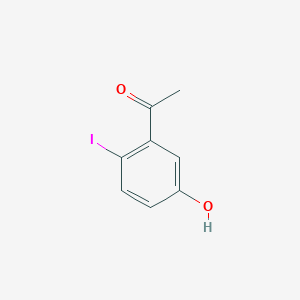
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
